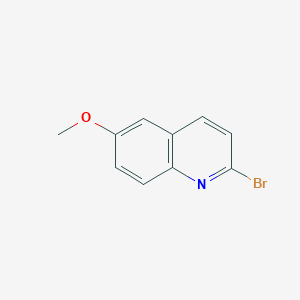
2-Bromo-6-metoxquinolina
Descripción general
Descripción
2-Bromo-6-methoxyquinoline (2-B6MQ) is a heterocyclic compound with a wide range of applications in the fields of medicine, biochemistry and physiology. It is a derivative of quinoline, which is an aromatic heterocyclic compound composed of a fused benzene ring and an isoquinoline ring. 2-B6MQ has been extensively studied for its potential pharmacological and therapeutic applications and is used as an intermediate in the synthesis of various pharmaceuticals.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Los derivados de quinolina, incluyendo 2-Bromo-6-metoxquinolina, han sido identificados como agentes anticancerígenos potenciales . Se estudian por su capacidad de interferir con varias vías biológicas que son cruciales para la proliferación y supervivencia de las células cancerosas.
Actividad Antimicrobiana
El motivo estructural de la quinolina se sabe que posee propiedades antimicrobianas. La investigación sobre This compound puede proporcionar información para desarrollar nuevos agentes antimicrobianos que puedan ser efectivos contra cepas resistentes de bacterias y otros patógenos .
Aplicaciones Antiinflamatorias
Debido a la importancia farmacológica de los compuestos de quinolina, This compound también se explora por sus propiedades antiinflamatorias. Podría conducir al desarrollo de nuevos medicamentos antiinflamatorios .
Propiedades Antioxidantes
La estructura de la quinolina está asociada con la actividad antioxidanteThis compound podría utilizarse en investigaciones dirigidas a combatir el estrés oxidativo, que está implicado en numerosas enfermedades .
Potencial Anti-SARS-CoV-2
Dada la investigación en curso sobre tratamientos para COVID-19, This compound ha sido investigada por su potencial actividad anti-SARS-CoV-2, lo que podría contribuir a la lucha contra la pandemia .
Propiedades
IUPAC Name |
2-bromo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSUWYPVSNSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466938 | |
| Record name | 2-BROMO-6-METHOXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476161-59-8 | |
| Record name | 2-BROMO-6-METHOXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
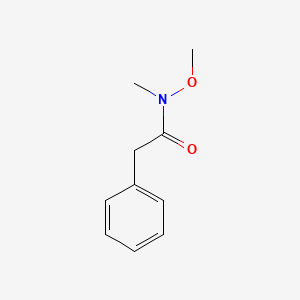

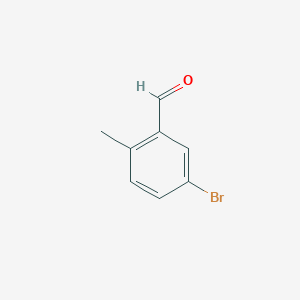
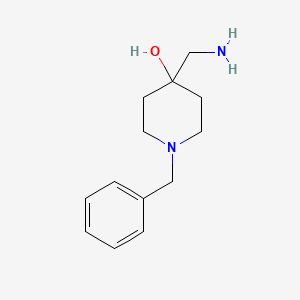
![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)


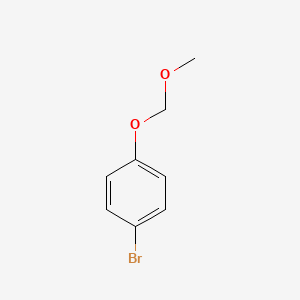

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)




